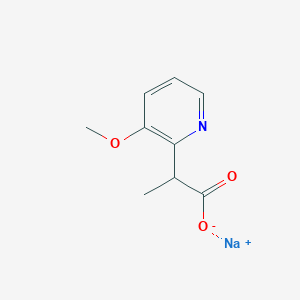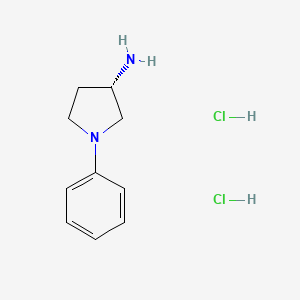
Sodium 2-(3-methoxypyridin-2-yl)propanoate
Vue d'ensemble
Description
Sodium 2-(3-methoxypyridin-2-yl)propanoate is a chemical compound with the CAS number 1803588-73-9 . It has a molecular weight of 203.17 and a molecular formula of C9H10NNaO3 .
Molecular Structure Analysis
The InChI code for Sodium 2-(3-methoxypyridin-2-yl)propanoate is 1S/C9H11NO3.Na/c1-6(9(11)12)8-7(13-2)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- Sodium methoxide-initiated condensation involving methyl cyanoacetate and methyl methoxymethyleneacetoacetate leads to the formation of a nitrite-substituted propene (glutaconic ester), which can result in various compounds like 2-pyridones, 2-pyrones, and 2-methoxypyridines, depending on the reaction conditions. This illustrates the synthetic potential and versatility of reactions involving sodium methoxides in producing diverse chemical structures (Baker et al., 1979).
Analytical Applications
- Sodium 2-(3-methoxypyridin-2-yl)propanoate has been identified in food analysis. A method developed for its determination in foods uses solid-phase extraction and high-performance liquid chromatography, demonstrating the compound's relevance in food chemistry and safety (Ma Jian-min, 2014).
Potential in Medicinal Chemistry
- The compound's derivatives have been explored in medicinal chemistry. For instance, its analogues have been identified as antagonists of the alpha(v)beta(3) receptor, indicating potential applications in the treatment of diseases like osteoporosis (Hutchinson et al., 2003).
- Nucleophilic amination of methoxypyridines, including derivatives of sodium 2-(3-methoxypyridin-2-yl)propanoate, can lead to aminopyridines of medicinal interest (Pang et al., 2018).
Biophysical Interactions
- Studies involving sodium 3-(trihydroxygermyl)propanoate, a related compound, have shown interactions with diol-containing sugar compounds, which can be vital for understanding the physiological functions of related compounds in biological systems (Shimada et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.Na/c1-6(9(11)12)8-7(13-2)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSCXNUNHRHXKX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)propanoate | |
CAS RN |
1803588-73-9 | |
| Record name | sodium 2-(3-methoxypyridin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)




